
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as BDFM, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. BDFM is a thiazinanone derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
Mécanisme D'action
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to inhibit the growth of fungi by disrupting the cell wall and membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unharmed. This selectivity makes (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone a potential candidate for the development of new anticancer drugs. However, one limitation of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. One possible direction is to investigate the use of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the potential of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone as an antifungal agent in the treatment of fungal infections. Additionally, further research is needed to optimize the synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone and improve its solubility for in vivo applications.
Méthodes De Synthèse
The synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone can be achieved through several methods, including the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by oxidation with hydrogen peroxide.
Applications De Recherche Scientifique
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential applications in various fields of science. In the field of medicine, (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to have antifungal activity against various strains of fungi, making it a potential candidate for the development of new antifungal drugs.
Propriétés
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-19(17,18)4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFMGCVNMQJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)
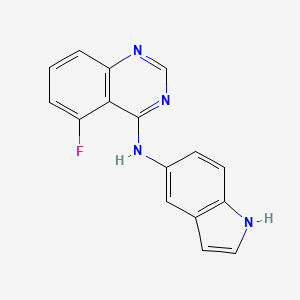
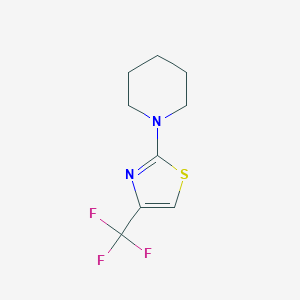
![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)

![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)
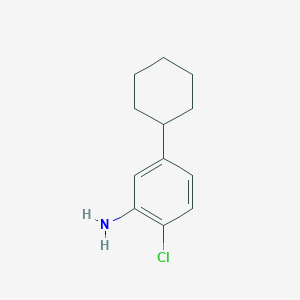
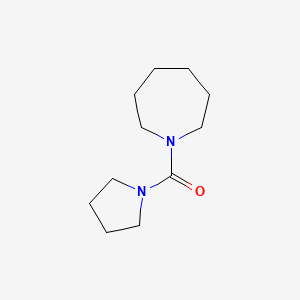
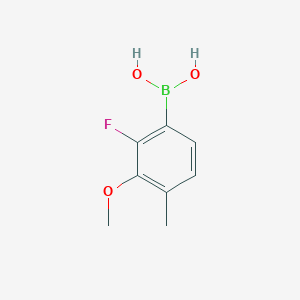
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)